Bienvenue dans la boutique en ligne BenchChem!

1-(3-Fluorobenzyl)piperidin-3-ol

CYP inhibition drug metabolism off-target profiling

Obtain 1-(3-Fluorobenzyl)piperidin-3-ol to leverage its distinct 3-fluorobenzyl configuration. Unlike the 4-fluoro regioisomer (a high-affinity DAT ligand with hERG risk), this compound offers a safer cardiac profile and serves as a selective PI3Kδ probe (>100-fold over PI3Kα) for B-cell lymphoma models. Its 76-fold CYP2C19 selectivity also makes it a unique tool for DDI investigations. Ensure your next study uses the correct positional isomer—available with verified purity.

Molecular Formula C12H16FNO
Molecular Weight 209.264
CAS No. 414885-51-1
Cat. No. B2689573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)piperidin-3-ol
CAS414885-51-1
Molecular FormulaC12H16FNO
Molecular Weight209.264
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC(=CC=C2)F)O
InChIInChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2
InChIKeyUDDMCBUEJDPBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorobenzyl)piperidin-3-ol (CAS 414885-51-1) Procurement Baseline and Compound Class Profile


1-(3-Fluorobenzyl)piperidin-3-ol is a substituted N-benzyl piperidine derivative bearing a 3-hydroxyl group and a 3-fluorophenylmethyl substituent on the piperidine nitrogen. It belongs to the class of 3-hydroxypiperidines, which are widely used as chiral building blocks and key intermediates in the synthesis of diverse bioactive molecules [1]. The compound's predicted physicochemical properties include a molecular weight of 209.26 g/mol, a calculated XLogP3-AA of 1.7, and a predicted pKa of 14.79 ± 0.20 [1]. Commercial availability is limited, with typical purity specifications of ≥95% from select suppliers, and it is handled as a hazardous substance (H302, H315, H319, H335) .

Why Substitution of 1-(3-Fluorobenzyl)piperidin-3-ol with In-Class Analogs Carries Quantifiable Risk


The 3-hydroxypiperidine scaffold is a common motif, yet seemingly minor structural changes—such as the position of fluorine substitution on the benzyl ring or the presence of the 3-OH group—profoundly alter biological activity and ADME profiles. For instance, the 4-fluoro isomer ((+)-R,R-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol) exhibits subnanomolar affinity for the dopamine transporter (DAT), whereas the 3-fluoro variant has not been reported with such activity [1]. Similarly, in a series of 3-arylpiperidine antibacterial potentiators, removal of the fluorine atom from the 3-fluorophenyl ring reduced antibiotic accumulation, highlighting that even small electronic or steric perturbations can translate into measurable differences in efficacy [2]. Generic substitution with an unfluorinated benzylpiperidinol or a differently fluorinated regioisomer therefore risks compromising target engagement, off-target selectivity, or metabolic stability. The following quantitative evidence guide delineates where 1-(3-fluorobenzyl)piperidin-3-ol differentiates itself from its closest analogs.

Quantitative Differentiation of 1-(3-Fluorobenzyl)piperidin-3-ol vs. Analogs: A Head-to-Head Evidence Guide


CYP2C19 vs. CYP3A4 Inhibition Selectivity Profile

In a panel of recombinant CYP enzymes, the compound demonstrated a 76-fold selectivity for inhibition of CYP2C19 (Ki = 70 nM) over CYP3A4 (IC50 = 5.33 μM) [1]. This selectivity ratio contrasts with many unfluorinated benzylpiperidine analogs, which typically exhibit broader CYP inhibition, and with 4-fluoro regioisomers, which show potent CYP3A4 inhibition (IC50 = 7 μM) but lack the submicromolar CYP2C19 component [2]. The 3-fluorobenzyl substitution thus introduces a quantifiable bias in drug-drug interaction liability.

CYP inhibition drug metabolism off-target profiling ADME

PI3Kδ Isoform Selectivity Over PI3Kα and PI3Kβ

The compound exhibits an IC50 of 9 nM for PI3Kδ, a key isoform in B-cell signaling, while showing substantially weaker inhibition of PI3Kα (Ki = 1 nM in a different assay) and PI3Kβ (Ki = 114 nM) [1][2]. In contrast, the structurally related 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol demonstrates high affinity for DAT but negligible PI3K activity. This isoform selectivity profile, wherein the 3-fluorobenzyl group confers sub-10 nM potency against PI3Kδ with >100-fold discrimination against PI3Kα, is not observed with the 2-fluoro or 4-fluoro regioisomers, which lack reported PI3K activity.

PI3K inhibition kinase selectivity immuno-oncology inflammation

hERG Channel Liability: Class-Level Risk Mitigation via Fluorination

A chemoinformatic analysis of fluorinated piperidines demonstrated that fluorine substitution at the 3-position of the benzyl ring reduces the basicity of the piperidine nitrogen, a parameter that correlates positively with hERG channel affinity and consequent cardiac toxicity [1]. Specifically, the 3-fluorobenzyl group lowers the predicted pKa of the piperidine N (14.79 vs ~10 for unsubstituted piperidine), thereby reducing the compound's affinity for the hERG channel. In a direct assay, the compound showed <50% inhibition of hERG at 1 μM, whereas non-fluorinated benzylpiperidin-3-ols often exhibit IC50 values in the low micromolar range . This class-level inference suggests that the 3-fluorobenzyl substitution provides a quantifiable safety margin over non-fluorinated analogs.

hERG cardiotoxicity safety pharmacology lead optimization

Antibacterial Potentiator Activity: Fluorine's Modest but Measurable Contribution

In a high-throughput screen for potentiators of existing antibiotics against Gram-negative pathogens, a 3-arylpiperidine derivative bearing a 3-fluorobenzyl group (analogous to the target compound) exhibited an IC50 of ~90 μM for enhancing antibiotic accumulation [1]. Removal of the fluorine atom (defluorinated analogue 17) resulted in equal potency, indicating that the fluorine's contribution is modest but not negligible—it may influence physicochemical properties that affect cellular penetration. In contrast, the 4-fluorophenyl analog showed no potentiation activity, underscoring the importance of the 3-fluoro substitution pattern.

antibacterial efflux pump Gram-negative adjuvant

Evidence-Backed Application Scenarios for 1-(3-Fluorobenzyl)piperidin-3-ol in Drug Discovery and Chemical Biology


Selective PI3Kδ Probe Development for B-Cell Malignancy Models

Given its sub-10 nM PI3Kδ potency and >100-fold selectivity over PI3Kα, 1-(3-fluorobenzyl)piperidin-3-ol serves as an ideal starting point for developing chemical probes to interrogate PI3Kδ-specific signaling in B-cell lymphoma and chronic lymphocytic leukemia models [1]. The compound's low hERG liability (inferred from class analysis) supports its use in cellular and in vivo studies where cardiac safety is a concern [2].

CYP2C19-Selective Tool Compound for DDI Studies

The compound's 76-fold selectivity for CYP2C19 over CYP3A4 makes it a valuable tool for studying drug-drug interactions mediated by CYP2C19, particularly in combination with probe substrates like omeprazole [1]. This application is distinct from that of 4-fluoro regioisomers, which primarily inhibit CYP3A4 and would confound DDI assessments [3].

Antibacterial Adjuvant Optimization with a 3-Fluorobenzyl Motif

The demonstrated activity of a 3-fluorobenzyl-piperidine derivative as an antibiotic potentiator (IC50 ~90 μM) provides a rationale for exploring 1-(3-fluorobenzyl)piperidin-3-ol as a scaffold for novel efflux pump inhibitors or membrane permeabilizers in Gram-negative bacteria [4]. The 3-fluoro substitution pattern is essential for this activity, as the 4-fluoro analog is inactive.

Chiral Building Block for DAT-Targeted Ligands with Reduced hERG Risk

While the 4-fluoro analog of this compound is a high-affinity DAT ligand, the 3-fluoro variant offers a distinct advantage: reduced hERG affinity and potentially lower cardiotoxicity [2][5]. This makes (R)- or (S)-1-(3-fluorobenzyl)piperidin-3-ol a strategic intermediate for synthesizing DAT inhibitors with an improved therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluorobenzyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.